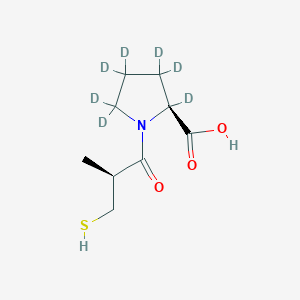
Captopril-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Captopril-D7 is a deuterated form of captopril, an angiotensin-converting enzyme (ACE) inhibitor. Captopril is widely used in the treatment of hypertension and some types of congestive heart failure. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of captopril due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Captopril-D7 involves the incorporation of deuterium atoms into the captopril molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in captopril with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Deuterated Solvents: Utilizing deuterated solvents such as deuterated water (D2O) or deuterated organic solvents.
Catalysts: Employing specific catalysts that facilitate the incorporation of deuterium atoms into the molecule.
Análisis De Reacciones Químicas
Types of Reactions
Captopril-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to regenerate the thiol group.
Substitution: Substitution reactions can occur at the thiol group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Disulfide derivatives of this compound.
Reduction Products: Regenerated thiol form of this compound.
Substitution Products: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Captopril-D7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of captopril in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of captopril.
Drug Interaction Studies: Understanding how captopril interacts with other drugs and its impact on drug metabolism.
Biological Research: Exploring the biological effects of captopril on different physiological systems.
Industrial Research: Developing new formulations and delivery methods for captopril.
Mecanismo De Acción
Captopril-D7, like captopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets and pathways involved include:
Renin-Angiotensin-Aldosterone System (RAAS): Inhibition of ACE disrupts the RAAS, leading to reduced blood pressure.
Vasodilation: Decreased angiotensin II levels result in vasodilation and improved blood flow.
Comparación Con Compuestos Similares
Captopril-D7 can be compared with other ACE inhibitors, such as:
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lisinopril: A long-acting ACE inhibitor with a different metabolic profile.
Quinapril: An ACE inhibitor with a unique pharmacokinetic profile and longer duration of action.
Uniqueness of this compound
This compound’s uniqueness lies in its deuterated form, which allows for more detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms provides stability and can help in tracing the drug’s behavior in the body more accurately.
Propiedades
Fórmula molecular |
C9H15NO3S |
|---|---|
Peso molecular |
224.33 g/mol |
Nombre IUPAC |
(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i2D2,3D2,4D2,7D |
Clave InChI |
FAKRSMQSSFJEIM-CTRZRDPSSA-N |
SMILES isomérico |
[2H][C@]1(C(C(C(N1C(=O)[C@H](C)CS)([2H])[2H])([2H])[2H])([2H])[2H])C(=O)O |
SMILES canónico |
CC(CS)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


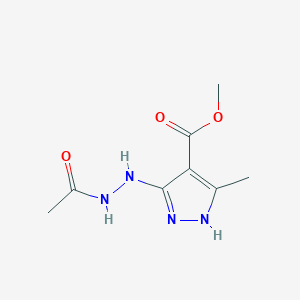
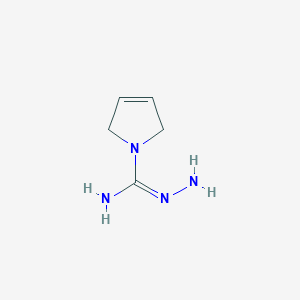

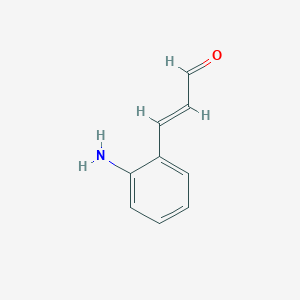
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
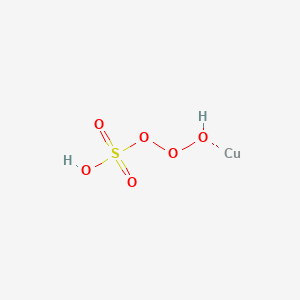
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
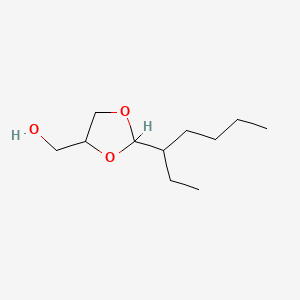
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
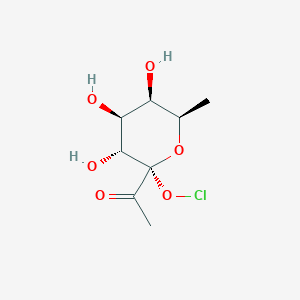
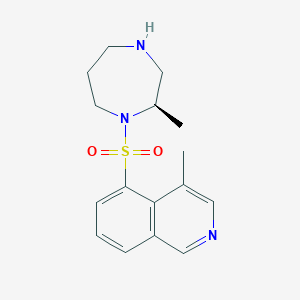
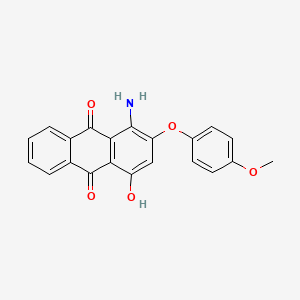
![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
